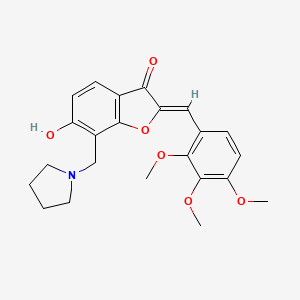

![molecular formula C16H15N3O2 B2583449 4-metoxi-N-[(5-fenil-1,3,4-oxadiazol-2-il)metil]anilina CAS No. 50939-80-5](/img/structure/B2583449.png)

4-metoxi-N-[(5-fenil-1,3,4-oxadiazol-2-il)metil]anilina

Descripción general

Descripción

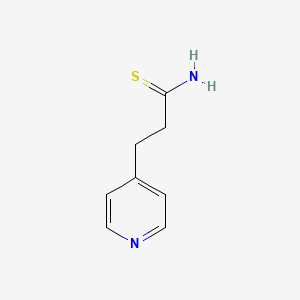

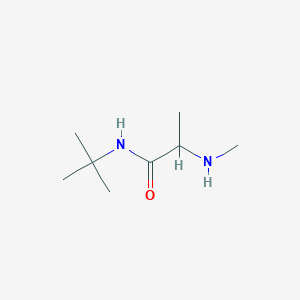

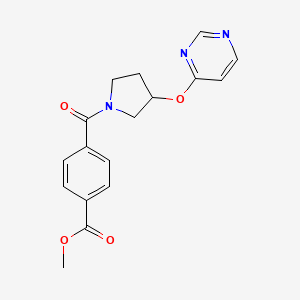

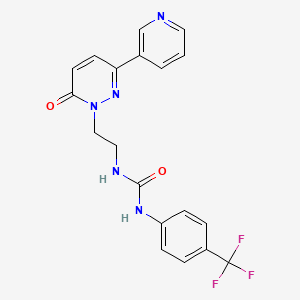

“4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The precursor N- [ (5′-substituted 2′-phenyl- 1H -indol-3′-yl)methylene]-5- (pyridin-4-yl)-1,3,4-oxadiazol-2-amines was synthesized by cyclocondensation of 5- (pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl- 1H -indol-3-carboxaldehydes .

Molecular Structure Analysis

The molecular structure of “4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” can be represented by the molecular formula C16H15N3O2 . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Aplicaciones Científicas De Investigación

Terapéutica antiviral

Los derivados de 1,2,4-oxadiazol se han identificado como potentes inhibidores contra una gama de virus. Específicamente, muestran promesa en el tratamiento de infecciones causadas por la familia Flaviviridae, que incluye los virus del Zika, dengue, encefalitis japonesa y fiebre porcina clásica . Los estudios de relación estructura-actividad (SAR) de estos derivados pueden conducir al desarrollo de nuevos fármacos antivirales con mayor eficacia.

Productos químicos agrícolas

Estos compuestos exhiben una actividad biológica significativa en la agricultura. Se han probado para su actividad nematocida contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani . Además, ciertos derivados han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae, que es responsable de enfermedades en las plantas de arroz, lo que sugiere su potencial como nuevos pesticidas químicos .

Agentes antimicrobianos

Las propiedades antimicrobianas de los derivados de 1,2,4-oxadiazol se han comparado con fármacos estándar como la amoxicilina. Han mostrado eficacia contra cepas bacterianas, lo que indica su potencial como agentes antimicrobianos alternativos en aplicaciones farmacéuticas .

Investigación contra el cáncer

Estos derivados se han evaluado para sus propiedades anticancerígenas mediante ensayos como la prueba MTT, que mide la actividad de las enzimas mitocondriales en las células vivas . Los resultados de estos estudios pueden contribuir al desarrollo de nuevos fármacos contra el cáncer.

Aplicaciones antifúngicas

La actividad antifúngica de los derivados de 1,2,4-oxadiazol se ha evaluado contra hongos como Aspergillus niger y Candida albicans, utilizando fluconazol como patrón de referencia . Estos hallazgos son cruciales para el desarrollo de nuevas terapias antifúngicas.

Mecanismo De Acción

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

oryzicola (Xoc) . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or activity of these organisms.

Biochemical Pathways

Given the broad biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as the inhibition of bacterial and fungal growth.

Pharmacokinetics

It is suggested that 2,5-disubstituted 1,3,4-oxadiazole scaffold may lead to novel potent agents with broad biological activity profile and improved pharmacokinetic properties .

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown significant anticancer and antioxidant activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline are largely determined by its oxadiazole nucleus . Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The exact enzymes, proteins, and other biomolecules that 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline interacts with are not specified in the available literature.

Cellular Effects

Oxadiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-9-7-13(8-10-14)17-11-15-18-19-16(21-15)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUEVFGMABNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325808 | |

| Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50939-80-5 | |

| Record name | 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)

![4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid](/img/structure/B2583374.png)

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)

![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)